molecular formula C24H22BrNO4 B252904 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252904
M. Wt: 468.3 g/mol
InChI Key: USXOJWFHEAFHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-9539, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the indole family and has been shown to have significant effects on various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is through the inhibition of the histone deacetylase enzyme. Histone deacetylase inhibitors have been shown to have anti-tumor effects, as well as anti-inflammatory and neuroprotective effects. By inhibiting this enzyme, 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can modulate gene expression and affect various biological pathways.
Biochemical and Physiological Effects
5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have significant effects on various biological pathways, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the histone deacetylase enzyme, which allows for targeted inhibition of this pathway. However, one limitation of using 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its potential toxicity, which must be carefully monitored in in vivo studies.

Future Directions

There are several potential future directions for research on 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of novel drug delivery systems to improve the efficacy and safety of this compound. Another area of interest is the investigation of the potential therapeutic applications of 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of new analogs of 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one with improved pharmacokinetic properties could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps, including the reaction of 2,4-dimethylbenzylamine with ethyl 2-bromoacetate, followed by cyclization with 5-methyl-2-furoyl chloride. The resulting intermediate is then subjected to a series of reactions to yield the final product. This synthetic route has been optimized to yield high purity and yield of 5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on various biological pathways, including the inhibition of the histone deacetylase enzyme, which plays a critical role in the regulation of gene expression. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer, as well as other diseases.

properties

Product Name

5-bromo-1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H22BrNO4

Molecular Weight

468.3 g/mol

IUPAC Name

5-bromo-1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H22BrNO4/c1-14-4-6-17(15(2)10-14)13-26-20-8-7-18(25)11-19(20)24(29,23(26)28)12-21(27)22-9-5-16(3)30-22/h4-11,29H,12-13H2,1-3H3

InChI Key

USXOJWFHEAFHBH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(O4)C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(O4)C)O)C

Origin of Product

United States

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